trans-4-Aminocyclohexanemethanol hydrochloride

Medicinal Chemistry Process Chemistry Pharmaceutical Synthesis

Secure your supply of trans-4-Aminocyclohexanemethanol hydrochloride (CAS 89854-95-5). This chiral intermediate is produced via a patented, chromatography-free synthesis, ensuring high stereochemical purity and cost-efficiency for scalable API manufacturing. The rigid trans-configuration of the amino and hydroxymethyl groups is critical for precise SAR studies, eliminating the unpredictable pharmacokinetics of mixed isomers. Its hydrochloride salt form guarantees enhanced aqueous solubility, streamlining in vitro/in vivo assay preparation. For consistent, reliable results in opioid receptor and neurological disorder research, choose this defined isomer.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 89854-95-5
Cat. No. B3431267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Aminocyclohexanemethanol hydrochloride
CAS89854-95-5
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESC1CC(CCC1CO)N.Cl
InChIInChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H
InChIKeyNSHKTFVRDSRTFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Aminocyclohexanemethanol Hydrochloride: A Stereochemically Defined Building Block for Pharmaceutical Synthesis


trans-4-Aminocyclohexanemethanol hydrochloride (CAS 89854-95-5) is a chiral cyclohexane derivative that functions as a key intermediate in medicinal chemistry and organic synthesis [1]. The compound is a hydrochloride salt, which enhances its stability and water solubility compared to its free base form, and features both an amino and a hydroxymethyl functional group in a rigid trans configuration . This stereochemistry is critical for its applications, as it defines the spatial orientation of reactive groups, which can profoundly influence the activity of derived pharmaceutical candidates [2].

The Critical Role of Stereochemistry: Why trans-4-Aminocyclohexanemethanol Hydrochloride Cannot Be Replaced by Isomers or Analogs


The activity, selectivity, and even toxicity of cyclohexane-based pharmaceuticals are exquisitely sensitive to stereochemistry [1]. The trans-4-aminocyclohexanemethanol hydrochloride isomer places its amino and hydroxymethyl groups on opposite faces of the cyclohexane ring, a configuration that can lead to significantly different receptor binding, metabolic stability, and downstream biological effects compared to its cis isomer or other analogs [2]. Substituting this specific isomer with a cis-analog or an isomer mixture can introduce unpredictable pharmacokinetic profiles and potentially compromise the entire drug development program, making stereochemical purity a non-negotiable parameter in research and production [3].

Quantitative Differentiation Evidence for trans-4-Aminocyclohexanemethanol Hydrochloride Against Closest Analogs


Synthetic Yield Advantage: trans-4-Aminocyclohexanemethanol HCl Production via Optimized Catalytic Hydrogenation

A patented, scalable synthetic route for trans-4-aminocyclohexanemethanol hydrochloride demonstrates a significant advantage in yield and purity over prior art methods, which often required chromatographic separation to remove the cis-isomer [1]. The patented process achieves high yields without the need for column chromatography, a crucial factor for industrial scalability and cost-effectiveness [1].

Medicinal Chemistry Process Chemistry Pharmaceutical Synthesis

Enhanced Solubility Profile: Hydrochloride Salt Form of trans-4-Aminocyclohexanemethanol

The hydrochloride salt form of trans-4-aminocyclohexanemethanol exhibits markedly improved water solubility compared to its free base form . This is a critical physicochemical property for applications requiring aqueous formulations, such as in vitro assays, cell culture studies, or as a component in injectable drug products .

Preformulation Pharmaceutical Development Drug Delivery

Purity Advantage: Chromatography-Free Production of trans-4-Aminocyclohexanemethanol HCl

The patented method for producing trans-4-aminocyclohexanemethanol hydrochloride (CN103420855B) demonstrates a clear purity advantage by yielding a product that is substantially free of the cis-isomer impurity without requiring chromatographic purification [1]. Prior art methods often resulted in low-purity products contaminated with the cis-isomer and other byproducts, necessitating costly and time-consuming separation steps [1].

Process Chemistry Analytical Chemistry Pharmaceutical Manufacturing

Validated Application Scenarios for trans-4-Aminocyclohexanemethanol Hydrochloride Based on Comparative Evidence


Large-Scale Synthesis of Chiral Drug Intermediates

The patented, chromatography-free synthesis method for trans-4-aminocyclohexanemethanol hydrochloride [1] makes it a preferred starting material for process chemists developing scalable routes to chiral pharmaceutical intermediates. Its high yield and purity, coupled with the avoidance of costly purification steps, directly translate to lower manufacturing costs and reduced environmental impact, making it an ideal choice for kilogram-scale and industrial production of active pharmaceutical ingredients (APIs).

Stereospecific Structure-Activity Relationship (SAR) Studies

The high stereochemical purity of the trans-isomer, as enabled by the patented process [1], is essential for medicinal chemists conducting SAR studies on cyclohexane-based scaffolds. Using a well-defined isomer eliminates the confounding effects of the cis-isomer or other impurities, allowing researchers to confidently link biological activity to the trans-configuration. This is critical for optimizing lead compounds and understanding the molecular basis of drug-target interactions [2].

Formulation Development for Aqueous-Based Assays

The enhanced water solubility of the hydrochloride salt form [1] makes trans-4-aminocyclohexanemethanol hydrochloride the preferred choice for formulating compounds for in vitro and in vivo studies that require aqueous media. This property simplifies the preparation of dosing solutions for animal studies and stock solutions for cell-based assays, improving experimental consistency and reducing the use of potentially cytotoxic organic co-solvents.

Building Block for Neurological and Pain-Related Drug Discovery

Given the class-level evidence that 4-aminocyclohexanol derivatives exhibit activity at opioid and ORL1 receptors [1], and that stereochemistry dramatically impacts this activity [2], the trans-4-aminocyclohexanemethanol hydrochloride isomer is a valuable building block for exploring new treatments for pain and other neurological disorders. Its defined stereochemistry allows medicinal chemists to rationally design and synthesize analogs with the precise spatial arrangement required for optimal target engagement, a critical step in developing selective and efficacious new therapies.

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